molecular formula C14H17FN2O3 B6632170 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid

Cat. No. B6632170
M. Wt: 280.29 g/mol
InChI Key: PWYQWFIBIFQYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as FPEAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cell growth and division. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can inhibit the growth of cancer cells and induce apoptosis. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, there are also some limitations to using 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid in lab experiments. For example, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is relatively expensive to synthesize and may not be readily available in large quantities.

Future Directions

There are a number of future directions for research on 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is in the development of new drugs based on 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid in humans.

Synthesis Methods

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be synthesized using a multi-step process involving the reaction of 5-fluoropyridine-3-carboxylic acid with piperidine followed by the addition of 3-bromopropionic acid. The resulting product is then purified through column chromatography to obtain 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid with high purity.

Scientific Research Applications

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been studied extensively for its potential applications in various fields. One of the major areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-12-6-11(7-16-8-12)14(20)17-5-1-2-10(9-17)3-4-13(18)19/h6-8,10H,1-5,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYQWFIBIFQYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid

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